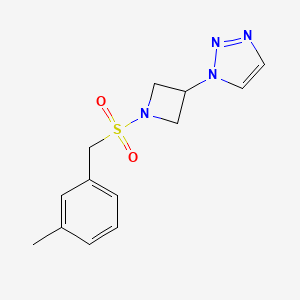

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Description

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-3-2-4-12(7-11)10-20(18,19)16-8-13(9-16)17-6-5-14-15-17/h2-7,13H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEHCYZRMBESSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is then introduced via sulfonylation reactions using sulfonyl chlorides. Finally, the triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. For instance, in cancer research, it has been shown to destabilize tubulin, a protein critical for cell division, thereby inhibiting cell proliferation . The compound may also interact with other cellular pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: shares similarities with other sulfonyl azetidine and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring, sulfonyl group, and triazole ring is not commonly found in other compounds, making it a valuable subject for further research and development .

Biological Activity

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining an azetidine ring, a sulfonyl group, and a triazole moiety, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Notably, it has been shown to destabilize tubulin, a protein essential for cell division. This destabilization inhibits cell proliferation, making the compound a candidate for cancer treatment.

Biological Activities

Research indicates that triazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Triazoles are known for their antimicrobial properties. Studies have demonstrated that derivatives of 1,2,3-triazoles possess significant antibacterial and antifungal activity .

- Anticancer Activity : The ability to inhibit tubulin polymerization suggests potential use in oncology as an antiproliferative agent.

- Enzyme Inhibition : Compounds similar to this compound have shown enzyme inhibition capabilities, including α-glucosidase and acetylcholinesterase (AChE) inhibition .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

When compared with other triazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | Antimicrobial and anticancer properties | Different substituent on the phenyl ring |

| Other 1,2,4-triazoles | Antimicrobial and anti-inflammatory effects | Varying structural configurations |

The unique substitution pattern of this compound differentiates it from other compounds in its class and may enhance its biological efficacy.

Q & A

Basic: What synthetic strategies are recommended for constructing the triazole-azetidine core in this compound?

The triazole core is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click" reaction . For the azetidine-sulfonyl moiety, post-cycloaddition modifications are required:

- Sulfonylation : React the azetidine nitrogen with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .

- Purification : Use gradient elution (e.g., CH₂Cl₂:MeOH 5:1 to 4:1) with flash chromatography or HPLC to isolate intermediates (typical yields: 60–76%) .

Key validation includes ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight verification .

Basic: How should researchers characterize purity and structural integrity of this compound?

- HPLC : Assess purity (>95%) using a C18 column with UV detection (e.g., λ = 254 nm) .

- NMR : Analyze ¹H/¹³C spectra to confirm substituent positions (e.g., sulfonyl group at δ ~3.1 ppm for CH₃; triazole protons at δ ~7.5–8.0 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₄H₁₇N₄O₂S) with ≤3 ppm error .

Advanced: How does the Cu(I) catalyst influence triazole regioselectivity?

CuAAC ensures 1,4-regioselectivity due to the formation of a copper-triazolide intermediate, which directs alkyne-azide alignment . Without Cu(I), the reaction proceeds thermally with poor regiocontrol. For this compound, the 1,4-isomer is critical for bioactivity, as confirmed by X-ray crystallography in analogous structures .

Advanced: What methodologies are used to evaluate its biological activity in cancer research?

- Cytotoxicity assays : Use MTT/WST-1 assays on MCF-7 cells (IC₅₀ values <5 µM indicate potency; compare with reference compound 5b in ).

- Target validation : Perform Western blotting to assess inhibition of phosphorylated JNK (pJNK), a key oncogenic pathway .

- SAR studies : Modify the 3-methylbenzyl group to optimize lipophilicity (e.g., logP calculations via DFT) and membrane permeability .

Advanced: How can DFT calculations guide structural optimization?

- Electrostatic potential maps : Predict nucleophilic/electrophilic sites for sulfonylation or hydrogen bonding .

- Thermodynamic stability : Compare ΔG of triazole-azetidine conformers to prioritize synthetically accessible isomers .

- Solubility prediction : Calculate logS using COSMO-RS to balance hydrophilic (triazole) and hydrophobic (3-methylbenzyl) groups .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 76%)?

Yield discrepancies arise from:

- Reaction conditions : Higher temperatures (e.g., 50°C vs. 40°C) may accelerate side reactions (e.g., sulfone oxidation) .

- Catalyst loading : Optimize Cu(I) concentration (0.1–1.0 eq.) to minimize copper-mediated decomposition .

- Workup protocols : Use aqueous/organic partitioning (e.g., NaHCO₃ washes) to remove unreacted sulfonyl chlorides .

Advanced: What orthogonal validation methods confirm bioactivity mechanisms?

- SPR spectroscopy : Measure binding affinity to JNK or related kinases .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS .

- In vivo models : Use xenograft mice to correlate in vitro IC₅₀ with tumor growth inhibition .

Basic: What solvents and catalysts optimize the sulfonylation step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.